molecular formula C11H13BrINO2 B13502988 tert-Butyl (5-bromo-2-iodophenyl)carbamate

tert-Butyl (5-bromo-2-iodophenyl)carbamate

Cat. No.: B13502988
M. Wt: 398.03 g/mol
InChI Key: DJOCUCUQZHNARW-UHFFFAOYSA-N
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Description

tert-butyl N-(5-bromo-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.04 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which is further attached to a carbamate group. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl N-(5-bromo-2-iodophenyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes the following steps :

    Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Halogenation: The protected amine is then subjected to halogenation reactions to introduce bromine and iodine atoms at specific positions on the phenyl ring. This can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl).

Chemical Reactions Analysis

tert-butyl N-(5-bromo-2-iodophenyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-(5-bromo-2-iodophenyl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-iodophenyl)carbamate involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

tert-butyl N-(5-bromo-2-iodophenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl N-(5-bromo-2-iodophenyl)carbamate lies in its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C11H13BrINO2

Molecular Weight

398.03 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-iodophenyl)carbamate

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

DJOCUCUQZHNARW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)I

Origin of Product

United States

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